Physical and chemical properties of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Physical and chemical properties of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
An In-depth Technical Guide to (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol
Authored by: A Senior Application Scientist
Introduction
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol is a chiral amino alcohol of significant interest in the field of organic chemistry, particularly in asymmetric synthesis. Derived from the natural amino acid L-phenylalanine, this compound serves as a valuable building block and chiral auxiliary. Its rigid stereochemical structure, conferred by the chiral center and the sterically demanding dibenzylamino group, makes it a powerful tool for controlling the stereochemical outcome of chemical reactions. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, characterization, and applications, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Identity and Molecular Structure
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol is systematically named (2S)-2-(dibenzylamino)-3-phenylpropan-1-ol. Its identity is well-defined by several key identifiers and structural features.
The molecule's chirality originates from the stereocenter at the second carbon (C2), which adopts the (S)-configuration, a direct consequence of its synthesis from L-phenylalanine.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application, dictating its behavior in various solvents and reaction conditions. The properties of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol are summarized below.
Summary of Physical Properties
| Property | Value | Source(s) |
| Appearance | Solid | [6] |
| Melting Point | 72-74 °C | [1][4][6] |
| Boiling Point | 488 °C | [4] |
| Density | 1.111 g/cm³ | [4] |
| Specific Rotation ([α]²⁰/D) | +8.0° (c=4 in methanol) | [1][6] |
| Flash Point | 191.3 °C | [4] |
| Refractive Index | 1.613 | [4] |
| Vapor Pressure | 2.45 x 10⁻¹⁰ mmHg at 25°C | [4] |
| Purity | Typically ≥ 99% | [1][3][6] |
Optical Activity: The Signature of Chirality
A defining characteristic of this molecule is its optical activity. The specific rotation, [α], is a quantitative measure of a chiral compound's ability to rotate the plane of polarized light.[7][8] For (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol, the positive sign (+) in its name and the measured value of +8.0° indicate that it rotates plane-polarized light in a clockwise (dextrorotatory) direction under the specified conditions (20°C, using the D-line of a sodium lamp, at a concentration of 4 g/dL in methanol).[1][6]
Causality : This rotation is a direct consequence of the molecule's three-dimensional structure and the specific arrangement of its atoms around the chiral center. There is no simple correlation between the (S/R) designation and the direction (+/-) of optical rotation; it must be determined experimentally.[9]
Protocol for Measuring Specific Rotation
A precise measurement of specific rotation is critical for confirming the enantiomeric purity of the compound.
-
Preparation : Accurately prepare a solution of the compound in methanol at a concentration of 4 g per 100 mL (c=4).
-
Instrumentation : Calibrate a polarimeter using a blank (pure methanol). The instrument should use a sodium D-line light source (589 nm).[8]
-
Measurement : Fill a 1.0 dm sample tube with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter.
-
Data Acquisition : Record the observed rotation (α) at a constant temperature, typically 20°C.
-
Calculation : Use the formula: [α] = α / (l * c) , where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.[7][9]
Chemical Profile and Synthetic Utility
The reactivity of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol is governed by its three key functional groups: the primary alcohol (-CH₂OH), the tertiary amine (-N(CH₂Ph)₂), and the phenyl group of the phenylalanine backbone.
Role as a Chiral Auxiliary
The primary application of this molecule is in asymmetric synthesis, where it acts as a "chiral auxiliary." A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to form one enantiomer of the product in excess over the other.
Mechanism of Action : The bulky N,N-dibenzyl group provides significant steric hindrance. When the molecule is attached to a substrate, this group effectively blocks one face of the reactive center, forcing an incoming reagent to attack from the less hindered face. This steric control leads to high levels of stereoselectivity. After the desired transformation, the auxiliary can be cleaved and recovered. Its precursor aldehyde, (S)-2-(dibenzylamino)-3-phenylpropanal, is particularly noted for its high 1,2-stereocontrol in nucleophilic additions.[10]
Synthetic Precursor
This compound is a key building block for more complex chiral molecules. For instance, it is a documented precursor in the synthesis of certain HIV protease inhibitors, where precise stereochemistry is critical for biological activity.[1]
Synthesis Workflow
The synthesis of (S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol is a multi-step process that leverages the readily available chiral pool of amino acids. The workflow ensures the preservation of the original stereochemistry.
Caption: Standard workflow for chemical characterization.
Expected Spectroscopic Data
While raw spectra are lot-specific, the expected signals can be predicted based on the molecule's structure.
-
¹H NMR : The proton NMR spectrum would be complex but show characteristic signals. A broad singlet for the hydroxyl (-OH) proton, multiple peaks in the aromatic region (7.0-7.5 ppm) corresponding to the three phenyl rings, singlets for the benzylic protons of the N-benzyl groups, and multiplets for the aliphatic backbone protons (-CH₂-CH-CH₂OH).
-
¹³C NMR : The carbon NMR spectrum would show distinct signals for the aliphatic carbons (C1, C2, C3), the benzylic carbons of the N-benzyl groups, and multiple signals for the aromatic carbons. [11]* FT-IR : The infrared spectrum would display a broad absorption band around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol, sharp peaks around 3000-3100 cm⁻¹ for aromatic C-H stretches, peaks around 2850-2950 cm⁻¹ for aliphatic C-H stretches, and C-N stretching bands. [3]* Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 331.45. [3][11]
Safety, Handling, and Storage
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
Hazard Identification
According to safety data, the compound is classified with the following hazards:
-
Signal Word : Warning [6]* Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [6]* Hazard Classifications : Skin Irritant 2, Eye Irritant 2, Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system). [6]
Recommended Safety Protocols
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. A dust mask (type N95) is recommended when handling the solid form. [6]* Handling : Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. [12][13][14]* Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [6]
Storage
-
Conditions : Store in a tightly closed container in a dry, cool, and well-ventilated place. Room temperature storage is generally acceptable. [1][15]* Shelf Life : The typical shelf life is around 12 months under proper storage conditions. [1]
Conclusion
(S)-(+)-2-(Dibenzylamino)-3-phenyl-1-propanol is a highly valuable chiral building block in modern organic synthesis. Its well-defined stereochemistry, derived from L-phenylalanine, combined with the steric influence of the dibenzylamino group, provides an effective platform for asymmetric transformations. A thorough understanding of its physical properties, chemical reactivity, and handling requirements is crucial for its successful application in the synthesis of complex, enantiomerically pure molecules for the pharmaceutical and fine chemical industries.
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